N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride
Overview
Description
N-[(3,4-Dimethoxyphenyl)methyl]cyclohexanamine hydrochloride is a chemical compound with the molecular formula C15H24ClNO2. . This compound is characterized by the presence of a cyclohexanamine group attached to a 3,4-dimethoxyphenylmethyl moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is structurally similar to 3,4-dimethoxyphenethylamine (dmpea), a compound known to interact with the monoamine oxidase enzyme .
Biochemical Pathways
Based on its potential role as a monoamine oxidase inhibitor, it could impact the metabolic pathways of neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in mood regulation, alertness, and overall brain function.
Result of Action
If it acts similarly to DMPEA, it could potentially increase the levels of certain neurotransmitters in the brain, leading to changes in mood and behavior .
Preparation Methods
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and cyclohexylamine.
Reaction Conditions: The 3,4-dimethoxybenzaldehyde undergoes a reductive amination reaction with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Formation of the Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(3,4-Dimethoxyphenyl)methyl]cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(3,4-Dimethoxyphenyl)methyl]cyclohexanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Comparison with Similar Compounds
N-[(3,4-Dimethoxyphenyl)methyl]cyclohexanamine hydrochloride can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features but different biological activities.
Cyclohexylamine: A simpler amine with a cyclohexane ring, used in various industrial applications.
The uniqueness of this compound lies in its combination of the cyclohexanamine and 3,4-dimethoxyphenylmethyl groups, which confer specific chemical and biological properties not found in the simpler analogues.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-17-14-9-8-12(10-15(14)18-2)11-16-13-6-4-3-5-7-13;/h8-10,13,16H,3-7,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSXQUAYAJCBTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCCC2)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13174-22-6 | |
Record name | NSC13078 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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